molecular formula C14H12N2O3 B6390820 3-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID CAS No. 1261904-92-0

3-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID

Cat. No.: B6390820
CAS No.: 1261904-92-0
M. Wt: 256.26 g/mol
InChI Key: AXGVWRKSJFKNMU-UHFFFAOYSA-N
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Description

3-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID is a versatile chemical compound with significant potential in scientific research. This compound is known for its unique structural complexity and properties, making it valuable in various applications, from drug discovery to material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID typically involves the reaction of isonicotinic acid derivatives with N-methylaminocarbonyl phenyl compounds. The reaction conditions often include the use of solvents like anhydrous benzene and catalysts to facilitate the process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in designing new therapeutic agents.

    Industry: Utilized in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 3-(N-METHYLAMINOCARBONYL)PHENYLBORONIC ACID
  • 2-[3-(N-METHYLAMINOCARBONYL)PHENYL]BENZOIC ACID
  • ISONICOTINIC ACID DERIVATIVES

Comparison: Compared to similar compounds, 3-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID stands out due to its unique structural features and versatile applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-[3-(methylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-15-13(17)10-4-2-3-9(7-10)12-8-16-6-5-11(12)14(18)19/h2-8H,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGVWRKSJFKNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687760
Record name 3-[3-(Methylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-92-0
Record name 3-[3-(Methylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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